1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
The compound “1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the difluorobenzyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The piperidine nitrogen might be a site of nucleophilic attack, and the sulfonyl group could potentially be reduced .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Anticancer Activity
1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione, has been explored in the context of anticancer activities. Kumar and Sharma (2022) synthesized compounds with thiazolidine-2,4-dione and evaluated their efficacy against human breast cancer cell lines, specifically targeting the inhibition of topoisomerase-I enzyme (Kumar & Sharma, 2022).
Synthesis for Immunological Research
The compound has been utilized in the synthesis of potent lymphocyte function-associated antigen-1 (LFA-1) inhibitors. Latli et al. (2011) synthesized antagonists of LFA-1 to support drug metabolism and pharmacokinetics studies, which are critical in the development of treatments for inflammatory diseases (Latli et al., 2011).
Enzyme Inhibition Studies
Research by Khalid et al. (2016) focused on synthesizing compounds related to 1,3,4-Oxadiazole and evaluating their inhibition effects on butyrylcholinesterase (BChE) enzyme. This research is significant in understanding the potential therapeutic applications of these compounds in treating conditions like Alzheimer’s disease (Khalid et al., 2016).
Chymase Inhibition for Cardiovascular Therapies
Niwata et al. (1997) synthesized derivatives of imidazolidine-2,4-dione for selective inhibition of human heart chymase, an enzyme implicated in cardiovascular diseases. These compounds showed potential as therapeutic agents in cardiovascular medicine (Niwata et al., 1997).
Applications in Organic Synthesis
Research by Liu et al. (2013) explored the use of derivatives like sulfamidate-fused piperidin-4-ones in organic synthesis. Their work provides a foundation for developing novel synthetic pathways, which can be applied in pharmaceutical chemistry (Liu et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c22-16-10-15(11-17(23)12-16)14-31(29,30)24-8-6-18(7-9-24)25-13-20(27)26(21(25)28)19-4-2-1-3-5-19/h1-5,10-12,18H,6-9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRXVQSVGSWRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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